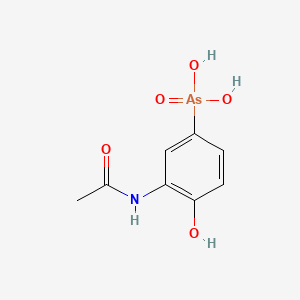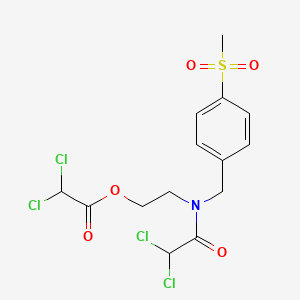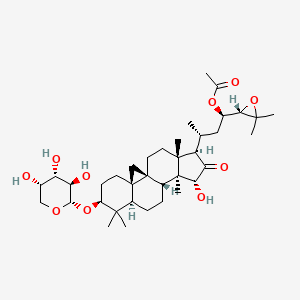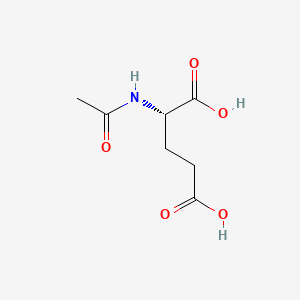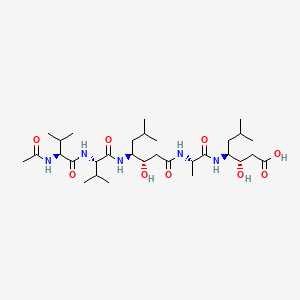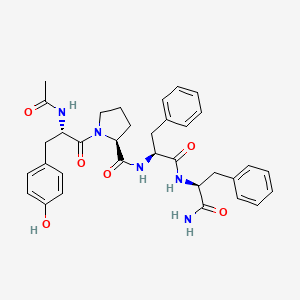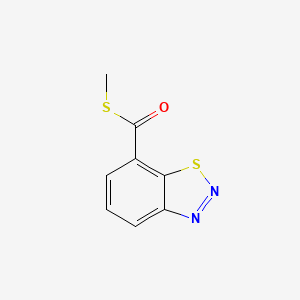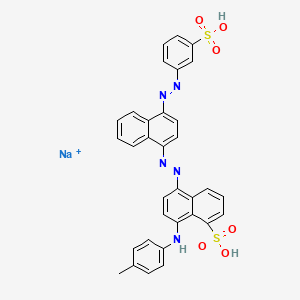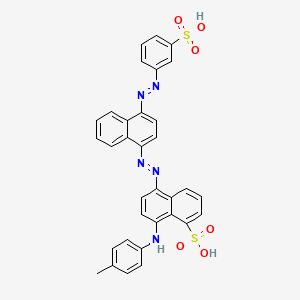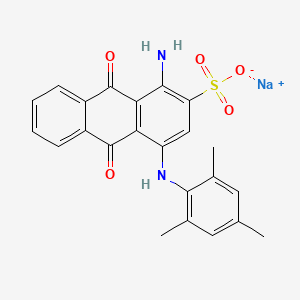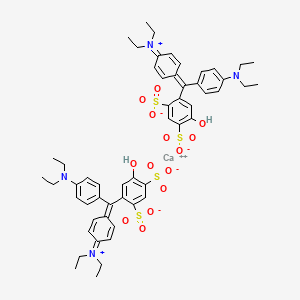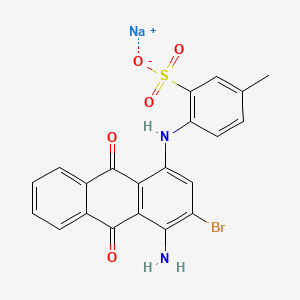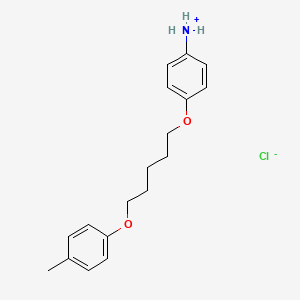
ANILINE, p-(5-(p-TOLYLOXY)PENTYLOXY)-, HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, p-(5-(p-tolyloxy)pentyloxy)-, hydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization in Energetic Materials
Aniline hydrochloride derivatives are used in the synthesis of energetic materials. For instance, Xu Bing-tao et al. (2017) explored the synthesis and characterization of pentazole anion from 3,5-dimethyl-4-hydroxy aniline hydrochloride in the context of energetic materials (Xu Bing-tao et al., 2017).
2. Impact on Water Treatment Processes
Tekle-Röttering et al. (2016) investigated the reaction of anilines with ozone in water treatment, highlighting their high reactivity and the complex interaction with ozone, which is crucial for understanding the treatment of water containing aniline derivatives (Tekle-Röttering et al., 2016).
3. Role in Liquid Crystal Research
The study of thermodynamic parameters in liquid crystals also involves aniline derivatives. Latha et al. (2011) examined thermodynamic parameters using compounds like N-(p-n-pentyloxy benzylidene)-p-n-pentyl aniline, shedding light on molecular interactions in liquid crystalline phases (Latha et al., 2011).
4. Exploration in Microbial Models of Mammalian Metabolism
Research by Smith and Rosazza (1974) on microbial models for mammalian metabolism involved aniline derivatives, illustrating their potential for generating phenolic metabolites similar to mammalian systems (Smith & Rosazza, 1974).
5. Involvement in Drug Synthesis
Aniline derivatives play a role in the synthesis of drugs. Gryaznov and Letsinger (1992) demonstrated the use of aniline in the selective O-phosphitilation process, crucial for synthesizing oligonucleotide analogs with sensitive substituents (Gryaznov & Letsinger, 1992).
Propiedades
Número CAS |
101781-61-7 |
|---|---|
Nombre del producto |
ANILINE, p-(5-(p-TOLYLOXY)PENTYLOXY)-, HYDROCHLORIDE |
Fórmula molecular |
C18H24ClNO2 |
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
[4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-15-5-9-17(10-6-15)20-13-3-2-4-14-21-18-11-7-16(19)8-12-18;/h5-12H,2-4,13-14,19H2,1H3;1H |
Clave InChI |
GSDQTUCNFIUNJD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-] |
SMILES canónico |
CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aniline, p-(5-(p-tolyloxy)pentyloxy)-, hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)
